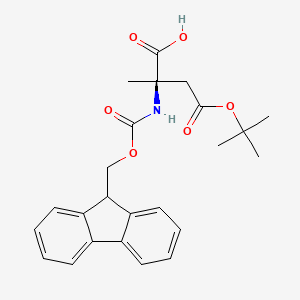

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester

Beschreibung

Key Structural Features (Table 1)

The methyl group at C2 introduces steric hindrance, reducing side reactions like aspartimide formation during peptide elongation.

Comparative Analysis with Canonical Aspartic Acid Derivatives

The compound diverges structurally and functionally from canonical aspartic acid (C₄H₇NO₄):

Structural Differences (Table 2)

| Feature | Canonical Aspartic Acid | (R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester |

|---|---|---|

| Amino group | Free (-NH₂) | Fmoc-protected |

| Carboxylic acids | Two free (-COOH) | One tert-butyl ester, one free -COOH |

| α-carbon substituent | Hydrogen | Methyl group |

| Stereochemistry | L-configuration | R-configuration |

Functionally, the methyl group and protective groups enable three advantages over canonical aspartic acid:

- Enhanced steric shielding prevents undesired cyclization during solid-phase peptide synthesis (SPPS).

- Orthogonal protection allows sequential deprotection (Fmoc: base-sensitive; tert-butyl: acid-sensitive).

- Chiral control enables incorporation of D-amino acid motifs in synthetic peptides.

Compared to other aspartic acid derivatives like Fmoc-Asp(OtBu)-OH (CAS 71989-14-5), this compound’s α-methyl group reduces β-sheet formation in peptides, improving solubility and synthesis yields.

Protective Group Topology: Fmoc and tert-Butyl Ester Functionalities

The compound employs two orthogonal protective groups critical for peptide synthesis:

Fmoc Group

tert-Butyl Ester

Protective Group Synergy (Table 3)

| Group | Protection Site | Removal Condition | Orthogonality |

|---|---|---|---|

| Fmoc | α-amino | Base (piperidine) | Compatible with tert-butyl esters |

| tert-Butyl | β-carboxylic acid | Acid (TFA) | Stable under Fmoc deprotection |

This topology enables sequential deprotection: the Fmoc group is removed first to allow peptide bond formation, while the tert-butyl ester remains intact until final TFA cleavage. The arrangement is critical for synthesizing peptides with aspartic acid residues requiring site-specific modifications.

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-23(2,3)31-20(26)13-24(4,21(27)28)25-22(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBMKQNEFSJOCS-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701124301 | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231709-26-4 | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester, also known as Fmoc-α-Me-D-Asp(OtBu)-OH, is a compound with significant implications in the field of organic chemistry and peptide synthesis. This article explores its biological activity, synthesis, applications, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | CHN O |

| Molecular Weight | 425.48 g/mol |

| CAS Number | 1231709-26-4 |

| Appearance | White powder |

| Purity | Typically ≥ 95% |

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its use in peptide synthesis due to its stability and ease of removal under mild conditions.

Peptide Synthesis

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester is primarily utilized in peptide synthesis as a building block. Its structure allows for the formation of peptides with specific stereochemistry, which is essential in the design of biologically active compounds. The Fmoc group provides a protective mechanism that enables selective reactions without interfering with other functional groups present in the peptide chain.

Research has demonstrated that compounds derived from this amino acid exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that certain peptides synthesized using (R)-Fmoc-2-amino-2-methyl-succinic acid exhibit antimicrobial properties against a range of bacteria and fungi.

- Enzyme Inhibition : Some derivatives have been investigated for their potential as enzyme inhibitors, particularly in therapeutic applications targeting specific pathways in disease processes.

Case Studies

- Caspase Inhibitors : A study highlighted the synthesis of peptidomimetic inhibitors targeting caspases, which are critical in apoptosis. The incorporation of (R)-Fmoc-2-amino-2-methyl-succinic acid into these inhibitors demonstrated enhanced binding affinity and specificity compared to non-modified peptides .

- Anticancer Agents : Research involving the modification of peptides with this compound has shown promising results in developing anticancer agents. The structural modifications allowed for better interaction with cancer cell receptors, leading to increased cytotoxicity against tumor cells .

Research Findings

Recent studies focus on the stability and efficacy of peptides synthesized with (R)-Fmoc-2-amino-2-methyl-succinic acid:

- Stability Evaluation : A comparative study assessed the stability of various peptide constructs containing this amino acid under different conditions. Results indicated that peptides maintained structural integrity over extended periods, making them suitable for therapeutic applications .

- Synthesis Protocols : Detailed methodologies for synthesizing peptides using (R)-Fmoc-2-amino-2-methyl-succinic acid have been published, showcasing its versatility and effectiveness in producing high-purity products essential for research and development .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Protective Group

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester serves primarily as a protective group in peptide synthesis. It allows selective modification of amino acids while preventing unwanted side reactions, thus facilitating the assembly of complex peptide structures. This property is crucial for synthesizing peptides with specific sequences and functionalities.

Case Study: Peptide Assembly

In a study on the synthesis of cyclic peptides, researchers utilized (R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester to protect amino acid residues during the coupling process. The successful synthesis of these peptides demonstrated the compound's effectiveness in maintaining the integrity of sensitive functional groups during multi-step reactions .

Drug Development

Importance in Pharmaceutical Design

This compound plays a vital role in drug development, particularly in designing drug candidates that require precise amino acid configurations for optimal biological activity. The ability to modify peptide sequences using (R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester enhances the potential for creating novel therapeutic agents.

Example: Peptidomimetics

Research has shown that derivatives of (R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester are integrated into peptidomimetic structures aimed at inhibiting specific enzymes related to diseases such as rheumatoid arthritis. These compounds demonstrated improved stability and bioactivity compared to traditional peptides .

Bioconjugation

Enhancing Therapeutic Functionality

The compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is essential for developing targeted therapies and improving the efficacy of therapeutic agents.

Research Insight

In one study, (R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester was used to conjugate drugs with antibodies, enhancing the specificity and effectiveness of cancer therapies. The conjugation process was optimized to ensure minimal loss of activity while maximizing targeting capabilities .

Protein Engineering

Development of Novel Proteins

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester aids researchers in developing proteins with tailored properties suitable for various biotechnological applications. Its role as a building block allows for the design of proteins that can function under specific conditions or possess unique characteristics.

Case Study: Tailored Protein Properties

Researchers have successfully engineered proteins using this compound, resulting in improved stability and functionality in harsh environments, such as extreme pH levels or temperatures. These advancements are crucial for industrial applications where enzyme stability is paramount .

Analytical Chemistry

Studying Biological Systems

The compound is utilized in analytical chemistry to study complex biological systems, providing insights into molecular interactions and dynamics. Its ability to form stable complexes with various biomolecules makes it an invaluable tool for researchers.

Application Example: Molecular Interaction Studies

In molecular dynamics simulations, (R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester was employed to investigate protein-ligand interactions, contributing to a better understanding of binding affinities and mechanisms involved in drug action .

Summary Table of Applications

| Application Area | Description/Use Case |

|---|---|

| Peptide Synthesis | Protective group for selective amino acid modification |

| Drug Development | Design of drug candidates with specific amino acid configurations |

| Bioconjugation | Attachment of biomolecules to enhance therapeutic functionality |

| Protein Engineering | Development of novel proteins with tailored properties |

| Analytical Chemistry | Insights into molecular interactions and dynamics |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Steric and Functional Group Variations

Table 1: Structural and Commercial Comparison

Key Observations :

- Enantiomer Specificity : The (R)- and (S)-enantiomers are priced similarly but serve distinct roles in creating peptides with defined chirality, critical for receptor binding in drug candidates .

- Chain Length : The octanedioic acid derivative (C8 backbone) offers extended spacing between functional groups, enabling unique peptide conformations unattainable with succinic acid (C4) derivatives .

Key Observations :

- The target compound’s tert-butyl ester and Fmoc group necessitate careful handling to prevent deprotection, whereas simpler succinate esters (e.g., mono-tert-butyl succinate) are more robust .

- The synthesis of allyl-isobutyl derivatives involves hazardous reagents like diazomethane, contrasting with the target compound’s reliance on standard SPPS protocols .

Commercial and Industrial Relevance

- Bulk Availability: Mono-tert-butyl succinate, with 18 suppliers, is a commodity chemical used widely in polymer and pharmaceutical industries .

Vorbereitungsmethoden

Asymmetric Catalysis

The (R)-2-amino-2-methyl-succinic acid backbone is synthesized using asymmetric hydrogenation or enzymatic resolution. For example:

-

Chiral Rhodium Catalysts : Hydrogenate α,β-unsaturated esters to yield enantiomerically enriched succinates. A study cited in WO2007010387A2 achieved >98% enantiomeric excess (ee) for similar substrates using [(R)-BINAP]Rh catalysts.

-

Lipase-Mediated Kinetic Resolution : Hydrolyzes racemic methyl esters to isolate the (R)-enantiomer. Immobilized Candida antarctica lipase B (CAL-B) achieves 92% ee in 48 hours.

tert-Butyl Ester Formation

The 4-carboxylic acid is protected as a tert-butyl ester to prevent side reactions during subsequent steps:

-

Direct Esterification : Reacting succinic acid with tert-butanol via Fischer esterification (H₂SO₄, reflux, 12 h). Yield: 65–70%.

-

Steglich Esterification : Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Yield: 85–90%.

Fmoc Protection of the Amino Group

Carbamate Formation

The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions:

Purification

Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1 → 1:1). Optical rotation is measured to confirm configuration: (c = 1 in DMF).

Optimization and Scalability

Racemization Mitigation

-

Low-Temperature Protocols : Conduct Fmoc protection at 0–5°C to minimize epimerization.

-

Inert Atmosphere : Use N₂ or Ar to prevent oxidative degradation.

Industrial-Scale Adaptations

-

Continuous Flow Chemistry : Reduces reaction time by 40% compared to batch processes.

-

Crystallization-Based Purification : Achieves >99% purity without chromatography.

Analytical Characterization

Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, 2H, Fmoc Ar), 7.55 (t, 2H), 7.35 (t, 2H), 4.40 (m, 1H, CH), 1.40 (s, 9H, t-Bu) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.1 (C=O), 155.0 (Fmoc C=O), 66.5 (C-2), 28.1 (t-Bu) |

| IR (ATR) | 1745 cm⁻¹ (ester C=O), 1690 cm⁻¹ (Fmoc C=O) |

Chiral Purity Assessment

-

HPLC : Chiralpak IA-3 column, hexane/isopropanol (80:20), 1.0 mL/min. Retention time: 12.3 min (R-enantiomer), 14.1 min (S-enantiomer).

Applications in Peptide Synthesis

The tert-butyl ester’s stability under basic Fmoc deprotection conditions (piperidine/DMF) makes this compound ideal for SPPS. Case studies demonstrate its use in synthesizing αvβ3 integrin inhibitors with nanomolar affinity .

Q & A

How can researchers ensure enantiomeric purity during the synthesis of (R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester?

Basic Question

Enantiomeric purity is critical for applications in asymmetric synthesis or peptide engineering. To confirm purity, use chiral HPLC with a column such as Chiralpak® IA/IB and compare retention times against the (S)-enantiomer (CAS 1231709-26-4 for R-form; 1072845-47-6 for S-form) . For synthesis, employ asymmetric catalysis (e.g., Evans oxazolidinones) or enzymatic resolution to minimize racemization. Post-synthesis, monitor optical rotation ([α]D) and cross-validate with circular dichroism (CD) spectroscopy .

What analytical methods are recommended to resolve contradictions in stereochemical outcomes during coupling reactions involving this compound?

Advanced Question

Discrepancies in stereochemical fidelity may arise from incomplete Fmoc deprotection or racemization during peptide elongation. Use ¹H-NMR to assess α-proton chemical shifts (Δδ >0.1 ppm suggests racemization). For quantitative analysis, apply LC-MS with a chiral stationary phase and compare against reference standards. If contradictions persist, evaluate reaction conditions (e.g., base strength during Fmoc removal; DBU vs. piperidine) to minimize side reactions .

How does the tert-butyl ester group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

Basic Question

The tert-butyl ester acts as a carboxyl-protecting group, stabilizing the β-carboxylic acid during Fmoc-based SPPS. Its bulkiness reduces steric hindrance compared to benzyl esters, improving coupling efficiency with amino acid residues like aspartic acid. Deprotection requires acidic conditions (e.g., TFA/water, 95:5 v/v), which cleave the ester without affecting the Fmoc group .

What strategies mitigate interference from residual methyl tert-butyl ether (MTBE) in spectroscopic characterization?

Advanced Question

MTBE (≤10% by mass) is a common solvent residue . For NMR, use deuterated DMSO-d₆ to shift MTBE signals away from the compound’s peaks (e.g., MTBE’s δ 1.2 ppm for tert-butyl). In LC-MS, employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate MTBE (retention time ~2.5 min) from the target compound .

How can researchers address low coupling efficiency when incorporating this compound into α,α-disubstituted amino acid residues?

Advanced Question

Low efficiency may stem from steric hindrance at the α-methyl group. Optimize coupling reagents: use HATU/HOAt instead of HBTU for better activation. Pre-activate the carboxylate for 10–15 minutes before adding the resin-bound amine. Alternatively, microwave-assisted synthesis (50°C, 20 W) can enhance reaction kinetics .

What are the implications of substituting the tert-butyl ester with alternative protecting groups (e.g., methyl or benzyl esters) in peptide design?

Advanced Question

Methyl esters (e.g., N-Fmoc-L-aspartic acid 4-methyl ester, CAS 145038-53-5) offer faster deprotection (NaOH/MeOH) but lower steric protection. Benzyl esters require harsher conditions (H₂/Pd), risking reduction of sensitive groups. The tert-butyl group balances stability and mild deprotection, making it ideal for complex peptides .

How does the compound’s stability vary under different storage conditions?

Basic Question

Store at 0–6°C in airtight, light-resistant containers to prevent tert-butyl ester hydrolysis and Fmoc degradation. Purity (>98%) is maintained for 24 months under these conditions. Avoid repeated freeze-thaw cycles, which can induce crystallization and reduce solubility .

What pharmacopeial standards apply to the quality control of this compound for regulatory compliance?

Advanced Question

While not explicitly listed in USP/EP monographs, follow general guidelines for Fmoc-protected amino acids:

- Purity : ≥98% by HPLC (UV 254 nm).

- Residual solvents : ≤5000 ppm MTBE (ICH Q3C Class 3).

- Heavy metals : ≤10 ppm (ICP-MS).

Documentation should include CAS 1231709-26-4, batch-specific [α]D, and chiral analysis .

How can racemization be minimized during prolonged SPPS protocols using this compound?

Advanced Question

Racemization is pH- and temperature-dependent. Use low-base Fmoc deprotection (20% piperidine in DMF, 2 × 5 min) instead of DBU. Maintain reaction temperatures ≤25°C. Monitor via LC-MS for mass shifts (+18 Da from water incorporation during racemization) .

What role does this compound play in the synthesis of unnatural amino acids for drug discovery?

Basic Question

The α-methyl group confers conformational rigidity, enhancing peptide stability against proteases. It is used to introduce D-configuration mimics in β-sheet stabilizers or protease inhibitors. Post-incorporation, global deprotection (TFA) yields free carboxylic acids for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.